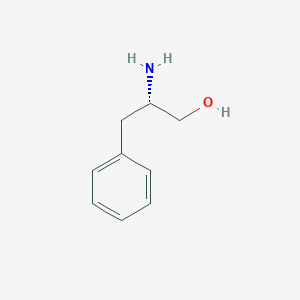

phenylalaninol, (S)-

Descripción

Significance of Chiral Amino Alcohols in Scientific Disciplines

Chiral amino alcohols are a critically important class of organic compounds that feature prominently in numerous scientific disciplines. Their value stems from their inherent chirality and the presence of both an amino and a hydroxyl group, which allows for diverse chemical modifications. These structural features make them indispensable building blocks in the synthesis of a wide array of complex molecules. rsc.orgnih.gov

In the pharmaceutical industry, chiral amino alcohols are key structural components of many biologically active molecules and are essential for the development of enantiomerically pure drugs. chemimpex.comnih.gov It is estimated that as much as half of all pharmaceuticals contain a chiral amine. nih.gov The stereochemistry of these compounds is often crucial for their therapeutic efficacy and safety. The use of a single enantiomer can lead to drugs with improved potency and reduced side effects compared to their racemic mixtures.

Beyond pharmaceuticals, chiral amino alcohols serve as versatile chiral auxiliaries and ligands in asymmetric synthesis. rsc.orgnih.gov They are employed to control the stereochemical outcome of chemical reactions, enabling the selective production of a desired enantiomer of a target molecule. scirp.org This is of paramount importance in the synthesis of agrochemicals, flavors, and fragrances, where specific stereoisomers often exhibit desired properties. chemimpex.com The development of new synthetic methodologies, including biocatalytic routes, continues to expand the utility of chiral amino alcohols in creating complex, optically pure molecules. nih.gov

Historical Context of L-Phenylalaninol Research Trajectories

The parent amino acid of L-Phenylalaninol, L-phenylalanine (B559525), was first identified in 1879 by Schulze and Barbieri in yellow lupine seedlings. wikipedia.org The synthesis of phenylalanine was later achieved in 1882 by Erlenmeyer and Lipp. wikipedia.org Research into L-Phenylalaninol itself has evolved significantly over the decades. Early studies focused on its basic chemical properties and synthesis. A common method for its preparation involves the reduction of L-phenylalanine. jocpr.com For instance, methods using lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) have been employed, though these can be expensive and pose risks for large-scale production. jocpr.com More recent research has explored more efficient and scalable methods, such as using lithium metal and aluminum chloride as a reducing system. jocpr.com

In the latter half of the 20th century, the focus of L-Phenylalaninol research expanded to its biological activities. Studies in the 1970s and 1990s investigated its effects on amino acid absorption and gastric acid secretion. lktlabs.com For example, it was found to inhibit the intestinal absorption of phenylalanine and potentially reduce gastric acid. lktlabs.comfishersci.co.uk

The turn of the 21st century has seen a surge in research focused on the application of L-Phenylalaninol in asymmetric catalysis and the synthesis of complex molecules. Its role as a chiral building block and precursor for chiral ligands has been extensively explored. chemimpex.comsioc-journal.cn The development of biocatalytic methods for the synthesis of both enantiomers of phenylalaninol from bio-based L-phenylalanine represents a significant advancement towards more sustainable chemical manufacturing. rsc.orgrsc.org These modern approaches aim to overcome the limitations of traditional chemical methods, which often involve harsh conditions and expensive metal catalysts. rsc.org

Contemporary Relevance in Enantioselective Processes and Bio-related Studies

In modern chemical research, L-Phenylalaninol continues to be a highly relevant molecule, particularly in the realms of enantioselective synthesis and bio-related studies. Its utility as a chiral precursor is fundamental to the construction of more complex chiral molecules.

Enantioselective Processes:

L-Phenylalaninol is a cornerstone in the development of chiral ligands and auxiliaries for asymmetric catalysis. chemimpex.com These catalysts are instrumental in a variety of chemical transformations, enabling the synthesis of enantiomerically pure compounds.

Chiral Auxiliaries: L-Phenylalaninol-derived structures, such as 2-phenylamino-2-oxazolines, have been utilized as chiral auxiliaries in asymmetric alkylation reactions. researchgate.net Similarly, it has been used as a chiral auxiliary in asymmetric Diels-Alder reactions. cdnsciencepub.comcdnsciencepub.com

Chiral Ligands: A notable application is in the synthesis of chiral imidazole (B134444) amino alcohol derivatives. These derivatives, when combined with copper(II) acetate, have been shown to catalyze the enantioselective Henry reaction with excellent enantioselectivities. sioc-journal.cn

Catalyst for Zinc Addition: L-Phenylalaninol and its derivatives have been used as ligands in the enantioselective addition of organozincs to aldehydes, a key carbon-carbon bond-forming reaction. scirp.org

The development of cascade biocatalysis systems to produce both (R)- and (S)-phenylalaninol from L-phenylalanine highlights the ongoing drive for greener and more sustainable synthetic methods. rsc.org These enzymatic cascades can overcome the drawbacks of traditional chemical synthesis, such as harsh reaction conditions and the use of heavy metal catalysts. rsc.orgrsc.org

Bio-related Studies:

The biological activities of L-Phenylalaninol and its derivatives continue to be an active area of investigation.

Pharmaceutical Building Block: Enantiopure phenylalaninols are crucial intermediates in the synthesis of pharmaceuticals. rsc.orgrsc.org For instance, (R)-phenylalaninol can be converted in a single step to solriamfetol (B1681049), a drug used to treat excessive daytime sleepiness. rsc.orgrsc.org

Enzyme Inhibition: L-Phenylalaninol has been shown to inhibit the intestinal absorption of L-phenylalanine. fishersci.co.uk

Interaction with Biological Membranes: Studies using model membranes have investigated how L-phenylalanine, the precursor to L-Phenylalaninol, interacts with and affects the properties of lipid bilayers. acs.org

The table below summarizes some of the key research findings related to L-Phenylalaninol and its applications.

| Research Area | Key Finding | Reference |

| Asymmetric Catalysis | L-Phenylalaninol-derived imidazole amino alcohols used as ligands in the copper-catalyzed Henry reaction, achieving high enantioselectivity. | sioc-journal.cn |

| Biocatalysis | Development of a one-pot cascade biocatalysis system to convert L-phenylalanine into both (R)- and (S)-phenylalaninol. | rsc.orgrsc.org |

| Pharmaceutical Synthesis | (R)-phenylalaninol is a direct precursor to the drug solriamfetol. | rsc.orgrsc.org |

| Biological Activity | L-Phenylalaninol inhibits the intestinal absorption of L-phenylalanine. | fishersci.co.uk |

| Chiral Auxiliaries | Use of L-Phenylalaninol derivatives in asymmetric Diels-Alder reactions. | cdnsciencepub.comcdnsciencepub.com |

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVVMTBJNDTZBF-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001025528 | |

| Record name | L-phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3182-95-4 | |

| Record name | L-Phenylalaninol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3182-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalaninol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003182954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-phenylalaninol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04484 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-2-amino-3-phenylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLALANINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GE9QOP0ET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for L Phenylalaninol

Chemical Synthesis Approaches for L-Phenylalaninol

Chemical synthesis methods typically involve the reduction of the carboxylic acid group of L-phenylalanine (B559525) or its derivatives. These methods often rely on catalytic hydrogenation or the use of stoichiometric reducing agents.

Stereoselective Chemical Transformations

Achieving high enantioselectivity is paramount in the synthesis of L-phenylalaninol. While many chemical methods aim to preserve the existing stereocenter of L-phenylalanine, specific transformations that introduce or enhance stereoselectivity are also employed. Catalytic hydrogenation methods, particularly those using carefully chosen catalysts and conditions, can maintain the L-configuration with high fidelity researchgate.netacs.org. For example, the hydrogenation of L-phenylalanine methyl ester over the CZA-0.1 catalyst yields L-phenylalaninol with near-perfect enantiomeric excess researchgate.net. Other chemical routes may involve chiral auxiliaries or asymmetric catalysis, though detailed examples specifically for L-phenylalaninol synthesis in the literature are less prominent compared to biocatalytic approaches.

Novel Chemical Pathways and Process Optimization

Research into novel chemical pathways for L-phenylalaninol synthesis often focuses on improving efficiency, reducing environmental impact, and enhancing cost-effectiveness. The development of one-pot reactions and optimized catalytic systems represents a key area of innovation. For instance, the Li/AlCl₃ reduction method is presented as a simplification for industrial production jocpr.com. While many "novel" pathways described in the literature lean towards biocatalysis, the ongoing optimization of existing chemical reduction processes, such as improving catalyst longevity and reducing reaction times, continues to be an area of active development.

Biotechnological and Enzymatic Synthesis Routes to L-Phenylalaninol

Biotechnological and enzymatic methods offer environmentally friendly and highly stereoselective alternatives for producing L-phenylalaninol. These approaches leverage the specificity of biological catalysts (enzymes) or whole microbial cells.

Microbial Fermentation Strategies for Production

Microbial fermentation represents a promising avenue for the sustainable production of L-phenylalaninol. This strategy typically involves using engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to biosynthesize the target compound from simple carbon sources. Although direct fermentation of L-phenylalaninol is an emerging area, the principles are well-established for related compounds like L-phenylalanine liskonchem.comresearchgate.netnih.gov. The advantage of microbial fermentation lies in its low production cost and reduced environmental footprint compared to traditional chemical synthesis liskonchem.com. Research focuses on metabolic engineering of microbial strains to enhance L-phenylalaninol production pathways.

Enzyme-Catalyzed Biotransformations of Precursors

Enzyme-catalyzed biotransformations utilize isolated enzymes or enzyme cascades to convert specific precursors into L-phenylalaninol with high precision. These methods are particularly attractive for their exquisite stereoselectivity.

Cascade Biocatalysis: A sophisticated approach involves multi-enzyme cascade reactions that transform L-phenylalanine into L-phenylalaninol through a series of precisely orchestrated enzymatic steps. For example, a one-pot cascade system has been developed that utilizes L-amino acid deaminase (LAAD), α-keto acid decarboxylase (KAD), benzaldehyde (B42025) lyase (RpBAL), and amine transaminase (ATA). This system efficiently converts biobased L-phenylalanine into both (R)- and (S)-phenylalaninol in water at ambient temperature, achieving yields of 60-70% with enantiomeric excesses exceeding 99% rsc.orgrsc.org.

Enzymatic Conversion via Intermediates: Other enzymatic strategies involve converting L-phenylalanine into intermediate compounds, which are then further transformed into L-phenylalaninol or related chiral amino alcohols. For instance, L-phenylalanine can be converted to styrene (B11656) via deamination and decarboxylation using enzymes like Phenylalanine ammonia (B1221849) lyase (PAL), followed by further enzymatic steps to produce chiral diols or amino alcohols acs.orgfrontiersin.orgfrontiersin.org. These methods demonstrate the versatility of enzymes in constructing complex chiral molecules from amino acid precursors.

Table 2: Biotechnological/Enzymatic Synthesis Methods for L-Phenylalaninol

| Method Type | Starting Material/Precursor | Key Enzymes/Microorganisms | Conditions | Yield (%) | Enantiomeric Excess (ee) | Reference |

| Cascade Biocatalysis | L-phenylalanine | L-amino acid deaminase (LAAD), α-keto acid decarboxylase (KAD), Benzaldehyde lyase (RpBAL), Amine transaminase (ATA) rsc.orgrsc.org | One-pot, two-stage, water, 30 °C | 60-70 | >99% | rsc.orgrsc.org |

| Microbial Fermentation (Potential) | Sugars/Carbon sources | Engineered Escherichia coli, Saccharomyces cerevisiae liskonchem.com | Cultivation in suitable media, addition of substrates/inducers liskonchem.com | Not specified | Not specified | liskonchem.com |

| Multienzyme Pathways (via styrene intermediate) | L-phenylalanine | PAL2, Fdc1, Pad1 (to styrene); subsequent enzymes for diols/amino alcohols acs.orgfrontiersin.org | Two-pot sequential, cell-free systems acs.orgfrontiersin.org | Varies | >99% | acs.orgfrontiersin.org |

| Ehrlich Pathway (related amino alcohol synthesis) | L-phenylalanine | Aromatic aminotransferases, Phenylpyruvate decarboxylase, Alcohol dehydrogenase frontiersin.org | Saccharomyces cerevisiae fermentation | Varies | Not specified | frontiersin.org |

Chemoenzymatic Cascade Reactions for Stereocontrol

The synthesis of L-phenylalaninol via chemoenzymatic cascades involves a series of sequential enzymatic transformations, often starting from the readily available bio-based amino acid, L-phenylalanine. These multi-enzyme systems are designed to efficiently convert the starting material through various intermediates to the desired chiral product with precise stereochemical control.

A common strategy involves the initial deamination and decarboxylation of L-phenylalanine to form intermediates such as 2-hydroxyacetophenone (B1195853) or phenylpyruvic acid (PPA). For instance, a six-step cascade system utilizing engineered Escherichia coli cell modules has been developed to convert L-phenylalanine into 2-hydroxyacetophenone. This intermediate is then stereoselectively transformed into either (R)- or (S)-phenylglycinol using ω-transaminases and other enzymes like alanine (B10760859) dehydrogenase and glucose dehydrogenase acs.orgnih.govhep.com.cn. This approach has demonstrated the ability to achieve high conversions of L-phenylalanine and enantiomeric excesses (ee) exceeding 99% for the final phenylglycinol product acs.orgnih.govhep.com.cn.

Another prominent pathway begins with the conversion of L-phenylalanine into styrene, followed by enantioselective epoxidation and hydrolysis to yield chiral diols. These diols are subsequently oxidized to 2-hydroxyacetophenone, which is then aminated by a transaminase to produce enantiomerically pure 2-phenylglycinol uva.nlnih.govacs.org. This multi-step cascade has shown success in yielding (S)-phenylglycinol with an ee greater than 99.4% uva.nlnih.govacs.org.

Furthermore, one-pot, two-stage cascade reactions have been employed, integrating enzymes such as L-amino acid deaminase (LAAD), α-keto acid decarboxylase (ARO10), RpBAL, and amine transaminase (ATA). This integrated system efficiently converts L-phenylalanine into both (R)- and (S)-phenylalaninol, achieving high enantioselectivity (>99% ee) and good isolated yields researchgate.netrsc.org. The stereochemical outcome is primarily dictated by the specific transaminase employed in the final amination step, allowing for the targeted synthesis of either enantiomer.

Table 1: Overview of Chemoenzymatic Cascades for L-Phenylalaninol Synthesis

| Starting Material | Key Enzymes Involved | Intermediate(s) | Product (Enantiomer) | Typical Yield | Typical ee | Reference(s) |

| L-Phenylalanine | Phenylalanine ammonia lyase (PAL), Ferulic acid decarboxylase (Fdc1), Phenylacrylic acid decarboxylase (Pad1), Styrene monooxygenase (SMO), Epoxide hydrolase (EH), Alcohol dehydrogenase (ADH), ω-Transaminase (ω-TA) | 2-Hydroxyacetophenone (2-HAP) | (S)-Phenylglycinol | 71.0% | >99% | acs.orgnih.govhep.com.cn |

| L-Phenylalanine | PAL, Fdc1, Pad1, SMO, EH, ADH, (R)-ω-TA / (S)-ω-TA, Alanine dehydrogenase (AlaDH), Glucose dehydrogenase (GDH) | 2-Hydroxyacetophenone (2-HAP) | (R)-Phenylglycinol | 80.5% | >99% | acs.orgnih.govhep.com.cn |

| L-Phenylalanine | L-amino acid deaminase (LAAD), α-keto acid decarboxylase (ARO10), RpBAL, Amine transaminase (ATA) | Phenylpyruvic acid (PPA) | (R)-Phenylalaninol | 60-70% | >99% | researchgate.netrsc.org |

| L-Phenylalanine | LAAD, ARO10, RpBAL, ATA | Phenylpyruvic acid (PPA) | (S)-Phenylalaninol | 60-70% | >99% | researchgate.netrsc.org |

| L-Phenylalanine | Tyrosine ammonia lyase (TAL), Styrene monooxygenase (SMO), Epoxide hydrolase (EH), Alcohol dehydrogenase (ADH), ω-Transaminase (ω-TA), Alanine dehydrogenase (AlaDH) | Styrene, Chiral diols, 2-Hydroxyacetophenone | (S)-2-Phenylglycinol | 81% | >99.4% | uva.nlnih.govacs.org |

Engineering of Biocatalysts for Enhanced Yield and Stereospecificity

The efficiency and industrial applicability of chemoenzymatic cascades for L-phenylalaninol synthesis are significantly enhanced through the engineering and optimization of biocatalysts. This involves selecting robust enzymes, improving their catalytic properties, and integrating them into efficient cellular or cell-free systems.

Microbial Hosts and Enzyme Expression: Recombinant microorganisms, particularly E. coli, are frequently employed as hosts for expressing the enzymes required for these cascades. This strategy simplifies the process by eliminating the need for individual enzyme purification and allows for whole-cell biocatalysis, which can inherently provide cofactor regeneration systems acs.orgnih.govresearchgate.netrsc.org. Engineering these microbial consortia to co-express multiple enzymes in a coordinated manner is crucial for the success of cascade reactions acs.orgnih.gov.

Optimization of Reaction Conditions and Cofactor Regeneration: Achieving high yields and stereospecificity necessitates the optimization of various reaction parameters. This includes fine-tuning pH, temperature, substrate concentrations, and the ratios of different enzymes or cell modules acs.orgnih.gov. Cofactor regeneration is also critical, as many enzymatic steps require cofactors like NAD(P)H. Systems employing enzymes such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH) are often integrated to regenerate these cofactors, ensuring the cascade's sustainability and efficiency acs.orguva.nlnih.govacs.org.

Enzyme Engineering for Improved Performance: While direct reports on engineering specific enzymes solely for L-phenylalaninol synthesis are less common than for other chiral compounds, the principles of protein engineering are widely applied. Strategies such as directed evolution and site-directed mutagenesis can be used to enhance enzyme activity, stability, substrate scope, and stereoselectivity rsc.orgresearchgate.net. For example, engineering efforts on enzymes involved in related pathways, like those for D-phenylalanine synthesis, demonstrate the potential to improve catalytic efficiency and tolerance to substrate inhibition, ultimately leading to higher product titers and yields rsc.orgresearchgate.net.

Table 2: Biocatalyst Engineering and Optimization for L-Phenylalaninol Production

| Approach | Key Engineering/Optimization Strategies | Achieved Yield / Productivity | Achieved ee | Reference(s) |

| Engineered E. coli Modules | Co-expression of multiple enzymes, optimization of pH, temperature, substrate/cofactor concentrations, cell ratios. | 71.0% (S), 80.5% (R) | >99% | acs.orgnih.govhep.com.cn |

| Recombinant E. coli (Whole-cell) | Co-expression of LAAD, ARO10, RpBAL, ATA; optimization of reaction conditions. | 60-70% isolated | >99% | researchgate.netrsc.org |

| Multi-enzyme Cascades | Integration of enzymes (e.g., TAL, SMO, EH, ADH, ω-TA, AlaDH); cofactor regeneration systems (e.g., FDH-based NADPH recycling). | 81% (S) | >99.4% | uva.nlnih.govacs.org |

| Enzyme Engineering (general principle) | Directed evolution, site-directed mutagenesis to improve activity, stability, substrate scope, and tolerance to inhibition. | N/A (principle) | N/A | rsc.orgresearchgate.net |

| Cofactor Regeneration | Use of enzymes like Formate Dehydrogenase (FDH) or Glucose Dehydrogenase (GDH) for NAD(P)H regeneration. | Enhances overall efficiency | N/A | acs.orguva.nlnih.govacs.org |

L Phenylalaninol As a Chiral Building Block in Organic Synthesis

Applications in Asymmetric Synthesis

The chiral nature of L-phenylalaninol makes it an indispensable tool for inducing stereoselectivity in chemical reactions, a critical aspect in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry chemimpex.comrsc.org.

L-Phenylalaninol serves as a precursor for the synthesis of various chiral ligands used in enantioselective catalysis rsc.orgresearchgate.netsci-hub.secore.ac.ukpnas.orgnih.govtn.nic.in. These ligands, when coordinated to transition metals, create chiral catalytic environments that promote the formation of one enantiomer over the other. For instance, derivatives of L-phenylalaninol have been employed in the development of ruthenium complexes for the asymmetric transfer hydrogenation of prochiral ketones, yielding chiral alcohols with high enantiomeric excesses (up to 99%) researchgate.nettn.nic.in. Other research has explored phosphinite ligands derived from amino alcohols like L-phenylalaninol for ruthenium-catalyzed asymmetric transfer hydrogenation sci-hub.se. Furthermore, novel chiral ligands based on a modular building block strategy, utilizing amino acid derivatives, have been developed for high-throughput screening in enantioselective catalysis core.ac.uk.

As a chiral auxiliary, L-phenylalaninol, or its derivatives, can be covalently attached to a substrate to direct the stereochemical outcome of a reaction. After the stereoselective transformation, the auxiliary is cleaved, leaving behind the enantiomerically enriched product. For example, L-phenylalaninol-derived sulfonamide esters have been utilized in aldol (B89426) reactions, leading to syn-aldol products with excellent diastereoselectivities (up to 99% de) nih.gov. The ready availability of both enantiomers of phenylalaninol and the use of inexpensive reagents make these methods particularly attractive for stereocontrolled synthesis nih.gov. Additionally, derivatives of L-phenylalaninol have been employed in asymmetric aldol reactions of titanium enolates, providing high diastereoselectivity researchgate.net. Research has also explored the use of oxazolidinones derived from phenylalanine as chiral auxiliaries, facilitating stereocontrol in various reactions orgsyn.org.

The inherent chirality and functional groups of L-phenylalaninol make it a valuable building block for the construction of complex chiral molecules, including natural products and pharmaceuticals. Its ability to introduce a defined stereocenter into a growing molecular framework is crucial for achieving the desired structural complexity and stereochemical integrity rsc.orgnih.govforecastchemicals.com. For instance, L-phenylalaninol has been used in the synthesis of chiral intermediates for pharmaceuticals like solriamfetol (B1681049) rsc.org. The compound's utility extends to the synthesis of chiral β-amino alcohols, which are essential intermediates in the synthesis of fine chemicals and bioactive compounds rsc.org.

Integration into Diverse Molecular Architectures

Beyond its direct role in asymmetric synthesis, L-phenylalaninol is integrated into various molecular architectures, contributing to the synthesis of biologically relevant compounds and complex cyclic structures.

L-Phenylalaninol is a key intermediate in the synthesis of numerous biologically active molecules, including pharmaceuticals and modified amino acids or peptides liskonchem.comchemimpex.comrsc.orgrsc.org. Its use in pharmaceutical synthesis is widespread, contributing to the development of drugs such as antidepressants and antibiotics liskonchem.com. Researchers utilize L-phenylalaninol in the synthesis of amino acids, peptides, and other biologically active molecules, making it a valuable asset in medicinal chemistry chemimpex.com. Furthermore, L-phenylalaninol derivatives have been investigated for their potential in creating novel peptide structures, influencing properties like lipophilicity and conformation, which are critical for therapeutic applications brieflands.com. The compound is also a precursor for the synthesis of specific drug molecules, highlighting its importance in medicinal chemistry and drug development rsc.org.

L-Phenylalaninol and its derivatives can be incorporated into macrocyclic structures and depsipeptides, classes of compounds often found in natural products with significant biological activities tn.nic.inthieme-connect.demdpi.comnih.gov. The chiral nature of L-phenylalaninol is preserved during these cyclization processes, contributing to the stereochemical complexity of the resulting macrocycles. For example, research has explored the synthesis of macrocyclic receptors for the stereoselective recognition of dipeptides, utilizing phenylalanine derivatives beilstein-journals.org. Depsipeptides, which contain both amide and ester bonds, are a significant class of natural products, and L-phenylalaninol can serve as a chiral building block in their synthesis thieme-connect.denih.gov.

Development of Hybrid Catalytic Systems

The strategic integration of L-Phenylalaninol and its derivatives into hybrid catalytic systems represents a significant advancement in asymmetric organic synthesis. These systems leverage the inherent chirality of the amino alcohol, often combined with the catalytic prowess of metals or the structural advantages of inorganic supports, to achieve synergistic effects that surpass the performance of individual catalytic components. The development of such hybrid catalysts aims to enhance reaction efficiency, selectivity, and recyclability, addressing key challenges in sustainable chemical manufacturing.

Hybrid catalytic systems involving chiral amino alcohols, particularly those derived from phenylalanine, can be broadly categorized into metal-amino alcohol complexes and organic-inorganic hybrid materials.

Metal-Amino Alcohol Hybrid Catalysts

Chiral amino alcohols, including L-Phenylalaninol, serve as effective chiral ligands for various transition metals, forming complexes that act as powerful catalysts for asymmetric transformations. These systems combine the Lewis acidity or redox activity of the metal center with the stereochemical control imparted by the amino alcohol ligand.

One prominent application involves the asymmetric addition of organometallic reagents to carbonyl compounds. For instance, chiral β-amino alcohols have been employed as ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes. In these systems, the amino alcohol coordinates to the zinc species, creating a chiral environment that dictates the stereochemical outcome of the addition reaction. Optimized homogeneous amino alcohol catalysts have demonstrated high efficiency, achieving nearly quantitative yields and enantioselectivities of up to 95% in the addition of diethylzinc to benzaldehyde (B42025). rsc.org

Furthermore, the immobilization of these metal-amino alcohol complexes onto solid supports has led to the development of heterogeneous hybrid catalysts. For example, chiral amino alcohols, such as prolinol (a close structural relative to phenylalaninol), have been successfully immobilized onto mesoporous silica (B1680970) supports like MCM-48. When complexed with ruthenium (Ru), these supported catalysts have been utilized for both the asymmetric addition of diethylzinc to aldehydes and the asymmetric transfer hydrogenation of ketones. These heterogeneous systems have shown promising results, yielding optically enriched secondary alcohols with conversions ranging from 92–99% and enantioselectivities between 70–82%. psu.edu This approach offers the dual advantage of retaining high catalytic activity and facilitating catalyst recovery and reuse.

Organic-Inorganic Hybrid Catalysts

Another significant avenue in the development of hybrid catalytic systems involves the integration of phenylalanine derivatives into inorganic frameworks or their adsorption onto inorganic materials. These organic-inorganic hybrids leverage the structural integrity and surface properties of inorganic supports with the catalytic functionality and chirality of the organic component.

L-Phenylalanine (B559525) itself, or its derivatives, can be incorporated into materials like layered double hydroxides (e.g., hydrotalcite) (B1172525) or mesoporous silica nanoparticles. These hybrid materials function as robust heterogeneous organocatalysts. For example, L-phenylalanine adsorbed onto hydrotalcite has been employed as a recyclable chiral hybrid catalyst for asymmetric Michael additions. In the conjugate addition of isobutyraldehyde (B47883) to N-substituted maleimides, such catalysts have achieved high yields (up to 94%) and excellent enantioselectivities (up to 98%). researchgate.net

Similarly, chiral imidazolidinones derived from L-phenylalanine have been synthesized and supported on silica nanoparticles using grafting protocols or click chemistry. These organic-inorganic hybrid catalysts have been evaluated in organocatalyzed Diels-Alder cycloadditions. In a model reaction between cyclopentadiene (B3395910) and cinnamic aldehyde, these supported catalysts delivered products with yields up to 91% and enantioselectivities up to 92%, comparable to their homogeneous counterparts, while offering the benefit of easy separation by filtration. acs.org

These developments underscore the versatility of L-Phenylalaninol and related phenylalanine derivatives as chiral building blocks for constructing sophisticated hybrid catalytic systems. The synergistic combination of metal centers, organic functionalities, and inorganic supports provides a powerful platform for designing highly efficient and selective catalysts for a wide range of asymmetric organic transformations.

Derivatives and Analogs of L Phenylalaninol and L Phenylalanine: Advanced Synthetic and Application Studies

Synthesis of Functionalized L-Phenylalanine (B559525) and L-Phenylalaninol Derivatives

The synthesis of modified phenylalanine and L-phenylalaninol derivatives involves various chemical strategies to introduce specific functional groups or alter the side chain structure. These modifications are crucial for tailoring their properties for advanced applications.

Applications in Peptide Chemistry and Bioconjugation

The functionalized derivatives of L-phenylalanine and L-phenylalaninol find significant applications in peptide chemistry and bioconjugation, enabling the creation of sophisticated peptide-based molecules.

Peptide Cross-linking MethodologiesPeptide cross-linking is a vital technique for studying protein structure, interactions, and for stabilizing peptide structures. L-phenylalanine derivatives can be engineered to participate in cross-linking reactions. For instance, L-phenylalanine thiazolecarboxylic acid has been utilized for peptide cross-linking, where the thiazole (B1198619) ring facilitates condensation reactions to form covalent bonds between peptidesontosight.ai. Photochemical cross-linking can be achieved using p-benzoyl-L-phenylalanine (Bpa)-labeled peptides, which, upon UV irradiation, can form covalent bonds with interacting moleculesnih.govresearchgate.net. These methodologies are crucial for understanding ligand-receptor interactions and for developing novel peptide-based therapeutics and diagnostic tools.

Compound List

L-Phenylalaninol

L-Phenylalanine

Fmoc-L-Phenylalaninol

Fmoc-4-(phenoxy)-L-phenylalanine

4-Borono-L-phenylalanine

N-Fmoc-4-pinacolatoborono-l-phenylalanine

p-Azido-L-phenylalanine (pAzF)

p-Ethynylphenylalanine

p-Cyanophenylalanine

p-Iodophenylalanine

p-Bromophenylalanine

3,4-Difluorophenylalanine

3,4,5-Trifluorophenylalanine

p-Benzoyl-L-phenylalanine (Bpa)

L-Phenylalanine thiazolecarboxylic acid

3,4-Dihydroxy-L-phenylalanine (DOPA)

L-3-(3′,5′-difluorophenyl)-alanine (Dfp)

N-methyl-L-phenylalanine

L-proline

Fmoc-Phe(4-CF3)-OH

Fmoc-4-fluorophenylalanine

Non-standard Amino Acid Integration for Genetic Code Expansion

Genetic code expansion (GCE) is a powerful technique that allows for the site-specific incorporation of unnatural amino acids (UAAs) into proteins, thereby expanding the functional and structural diversity of these biomolecules. This process typically involves an orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair that recognizes a specific codon, often an amber stop codon (TAG), and delivers the UAA to the ribosome during translation frontiersin.orgoup.comresearchgate.netfrontiersin.orgportlandpress.com.

While L-phenylalaninol itself may not be directly incorporated as a UAA in most GCE systems, derivatives and analogs of phenylalanine, which can be synthesized from or are structurally related to L-phenylalaninol, have been successfully integrated into proteins. Research has focused on creating phenylalanine derivatives with various substitutions, particularly on the phenyl ring, to impart novel functionalities. For instance, studies have explored the incorporation of phenylalanine derivatives with ortho, meta, and para substitutions, including halides, methyl, methoxy, nitro, and nitrile groups, using engineered aaRS/tRNA pairs acs.orgresearchgate.net. These modifications allow for the introduction of unique chemical handles for post-translational modifications, fluorescent labeling, or the study of protein-protein interactions researchgate.netnih.gov.

The development of systems that can biosynthesize phenylalanine derivatives from readily available precursors, such as aryl aldehydes or carboxylic acids, and then incorporate them into proteins within a single engineered bacterial host, represents a significant advancement biorxiv.org. This modular approach broadens the scope of accessible UAAs and facilitates the generation of proteins with enhanced or novel properties, moving beyond the limitations of the standard 20 amino acids portlandpress.com.

Research on Supramolecular Assemblies and Nanostructures

L-Phenylalaninol and its derivatives, leveraging the inherent chirality and the aromatic phenyl ring, are key building blocks in the design of self-assembled nanostructures. These assemblies are driven by non-covalent interactions such as hydrogen bonding, π–π stacking, and hydrophobic effects, leading to ordered architectures with potential applications in various fields.

Self-Assembly Mechanisms of Phenylalanine Derivatives

The self-assembly of phenylalanine derivatives is a well-studied phenomenon, driven by a combination of factors including hydrogen bonding between peptide-like backbones, π–π stacking interactions of the phenyl rings, and hydrophobic effects nih.govresearchgate.netnih.govbeilstein-journals.org. These interactions dictate the formation of diverse supramolecular structures. For example, diphenylalanine (FF) peptides are known to self-assemble into ordered nanotubes, and modifications to the termini or side chains can lead to various morphologies like hydrogels, fibers, or nanostructures with β-sheet content nih.govacs.orgtesisenred.net.

The precise mechanism of self-assembly is often influenced by solvent polarity, pH, and the specific chemical modifications of the phenylalanine derivative. Studies have shown that the polarity of the solvent plays a crucial role in dictating the morphology of self-assembled structures, with mixtures of solvents often leading to different nanostructures compared to single solvents nih.govresearchgate.net. The presence of specific functional groups, such as cationic charges at the C-terminus of Fmoc-Phe derivatives, can promote spontaneous hydrogelation without the need for pH adjustments or organic cosolvents, and can even lead to novel sheet-based nanotube structures acs.org. Furthermore, the incorporation of urea (B33335) bonds can cultivate robust hydrogen bonding networks, stabilizing self-assembled structures researchgate.net.

Formation of Chiral Nanostructures and Polymeric Systems

The inherent chirality of L-phenylalanine derivatives is a critical factor in the formation of chiral nanostructures and polymeric systems. These chiral assemblies can exhibit unique optical properties and are of interest for applications in chiral recognition, catalysis, and advanced materials researchgate.netrsc.orgnih.govresearchgate.net.

Research has demonstrated that phenylalanine derivatives can self-assemble into a variety of chiral morphologies, including helical nanofibers, twisted needles, and vesicles nih.govresearchgate.netresearchgate.netchinesechemsoc.orgrsc.org. The co-assembly of L-phenylalanine derivatives with achiral molecules, such as bipyridines, has been shown to induce unexpected right-handed helical nanostructures, highlighting the ability to control handedness through molecular design researchgate.netrsc.org. Similarly, the controlled ratio of L- and D-phenylalanine monomers in polymerization-induced self-assembly (PISA) can lead to the formation of chiral nanoparticles, vesicles, or even inhibit assembly entirely when used in equal enantiomer ratios researchgate.netrsc.org.

Chiral amphiphilic diblock copolymers bearing L-phenylalanine pendants have also been synthesized, which can self-assemble into chiral micelles in aqueous solutions. These materials are characterized by their specific optical rotation and have potential applications in asymmetric catalysis and drug delivery scientific.net. The engineering of π-conjugated phenylalanine derivatives has also enabled the formation of chiral folded structures and supramolecular assemblies with controllable chiroptical properties, often involving π–π stacking interactions acs.org.

Interaction with Host Molecules and Chirogenesis

The interaction of L-phenylalaninol derivatives with host molecules is a key aspect of chirogenesis, the process by which chirality is induced or amplified. This interaction is fundamental to chiral recognition, sensing, and the formation of chiral supramolecular architectures.

Cyclodextrins (CDs), known for their chiral cavities, have been studied for their molecular recognition of phenylalanine derivatives. Crystal structure determinations of β-cyclodextrin complexes with N-acetyl-L-phenylalanine methyl ester and amide revealed similar modes of penetration, with subtle shifts in guest molecule positions indicating weak binding forces and flexibility within the host-guest interface nih.gov. These interactions are influenced by hydrogen bonding and hydrophobic interactions, with water molecules often playing a role in stabilizing the complexes nih.govscienceasia.org.

Studies have also explored the use of phenylalanine derivatives as chiral selectors in modified graphene oxide (GO) membranes. These l-phenylalanine-modified GO membranes demonstrate enantioselective adsorption, preferentially interacting with d-enantiomers over l-enantiomers, which is attributed to stronger host-guest interactions. Density functional theory calculations confirm that l-phenylalanine interacts more strongly with d-enantiomers, elucidating the mechanism of chiral separation acs.org.

Furthermore, chiral molecules can influence the self-assembly of other components, leading to chirogenesis. For instance, the co-assembly of chiral phenylalanine derivatives with achiral molecules can induce specific chiral structures researchgate.netrsc.org. The precise arrangement and interaction between the chiral building blocks and host molecules are crucial for dictating the handedness and morphology of the resulting supramolecular assemblies.

Biochemical and Mechanistic Investigations Involving L Phenylalaninol and Its Metabolic Precursors

Enzymatic Pathways and Biotransformations Related to Phenylalanine Metabolism

The metabolism of L-phenylalanine (B559525) involves several key enzymatic pathways. L-phenylalaninol, as a reduced derivative, is not typically a direct substrate or product of these canonical phenylalanine metabolic routes.

Role of Phenylalanine Ammonia (B1221849) Lyase (PAL) and Phenylalanine Dehydrogenase (PheDH) in Biotransformations

Phenylalanine Ammonia Lyase (PAL) is an enzyme that catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia nih.govwikipedia.org. This reaction is a crucial step in the phenylpropanoid pathway in plants and also plays a catabolic role in microorganisms nih.govwikipedia.org. PAL can also catalyze the reverse reaction, facilitating the synthesis of L-phenylalanine from cinnamic acid derivatives nih.govfrontiersin.org. Phenylalanine Dehydrogenase (PheDH) catalyzes the reversible deamination of L-phenylalanine to phenylpyruvate and ammonia, using NAD+ as an acceptor researchgate.netplos.orgwikipedia.org.

While these enzymes are central to L-phenylalanine metabolism, the literature does not indicate a direct role for PAL or PheDH in the biotransformation of L-phenylalaninol, nor do they typically produce L-phenylalaninol from L-phenylalanine. L-phenylalaninol is a reduced alcohol derivative, distinct from the amino acid L-phenylalanine that serves as the substrate for PAL and PheDH in their described functions.

Ehrlich Pathway and Related Microbial Biosynthetic Routes

The Ehrlich pathway is a well-characterized route in microbial metabolism that converts L-phenylalanine into 2-phenylethanol (B73330) (2-PE). This process involves several enzymatic steps: transamination of L-phenylalanine to phenylpyruvate, decarboxylation of phenylpyruvate to phenylacetaldehyde (B1677652), and subsequent reduction of phenylacetaldehyde to 2-phenylethanol mdpi.comacs.orgfrontiersin.orgresearchgate.netnih.govoup.com. L-phenylalaninol is not described as an intermediate or product within this specific pathway.

However, L-phenylalaninol can be synthesized through microbial fermentation processes. For instance, microorganisms such as Escherichia coli and Saccharomyces cerevisiae can be utilized to metabolically synthesize L-phenylalaninol liskonchem.com. These microbial routes represent a class of "related microbial biosynthetic routes" where L-phenylalaninol is generated, distinct from the Ehrlich pathway's focus on 2-phenylethanol production.

Homologation Pathways of Amino Acids

Amino acid homologation refers to the chemical transformation involving the insertion or deletion of a methylene (B1212753) group in an amino acid's side chain, leading to the formation of homologated amino acids researchgate.netaugusta.educolab.ws. For instance, L-phenylalanine can undergo homologation to form homo-L-phenylalanine (L-Hph) through a series of enzymatic reactions involving enzymes like HphA and aromatic amino acid aminotransferase (ArAT) researchgate.netaugusta.educolab.wsaugusta.edu. These pathways are critical in the biosynthesis of certain natural products and can be engineered for the production of novel amino acid derivatives augusta.eduaugusta.edu. L-phenylalaninol is not described as a product or participant in these amino acid homologation pathways.

Role in Amino Acid Metabolism and Related Biological Processes

L-phenylalaninol's significance in biological processes is largely understood through its relationship with L-phenylalanine and its potential applications as a synthetic intermediate.

Precursor Role in Neurotransmitter Synthesis (indirectly via L-Phenylalanine)

L-phenylalanine is an essential amino acid that serves as a critical precursor in the synthesis of several vital biomolecules, including neurotransmitters. It is first converted to L-tyrosine by the enzyme phenylalanine hydroxylase wikipedia.orgmetwarebio.comontosight.aicaringsunshine.comslideshare.net. L-tyrosine is then further metabolized into catecholamines such as dopamine, norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline) wikipedia.orgmetwarebio.comontosight.aicaringsunshine.comslideshare.net. Elevated levels of these neurotransmitters are associated with mood regulation, cognition, and stress response metwarebio.comcaringsunshine.com.

L-phenylalaninol, being a derivative of L-phenylalanine, plays an indirect role in this metabolic cascade. It is not a direct precursor in the synthesis of these neurotransmitters. Its biological relevance is more often seen in its own synthetic utility rather than its direct participation in the endogenous synthesis of neurotransmitters.

Mechanistic Studies of Biological Interactions

While L-phenylalanine has been studied for its interactions with biological systems, such as its intercalation into phospholipid monolayers and its role as a metabolic checkpoint in immune cells acs.orgbiorxiv.org, specific mechanistic studies detailing the direct biological interactions of L-phenylalaninol are less prevalent in the reviewed literature.

Advanced Characterization Techniques and Computational Studies for L Phenylalaninol and Its Complexes

Computational Modeling and Mechanistic Elucidation

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Molecular Interactions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method widely used to investigate the electronic structure of molecules and materials, enabling the detailed study of reaction mechanisms and molecular interactions. For L-Phenylalaninol, DFT calculations have been instrumental in understanding its participation in chemical reactions and its binding characteristics.

Studies have employed DFT to map out reaction pathways for L-Phenylalaninol in catalytic processes. For instance, in the Ag(I)-catalyzed addition reactions of amino alcohols to electron-deficient olefins, DFT calculations have elucidated competing mechanisms leading to O-adduct or N-adduct products. These calculations reveal the role of the catalyst and the origin of chemoselectivity. Specifically, DFT has been used to model intermediates and transition states, providing insights into the energetic landscape of these reactions. For example, in one such model reaction, DFT identified key hydrogen bonding interactions within an intermediate, with calculated distances of approximately 1.79 Å and 1.92 Å between the catalyst-bound species and the amino alcohol's functional groups rsc.org. Such detailed mechanistic information is crucial for optimizing reaction conditions and designing new synthetic routes.

Furthermore, DFT has been applied to understand molecular interactions in systems involving chiral recognition, where L-Phenylalaninol or its derivatives might play a role. These studies analyze non-covalent interactions such as hydrogen bonding and π–π stacking, which are critical for molecular recognition and self-assembly processes acs.org. DFT calculations can also assist in understanding substrate adsorption on catalytic surfaces during the synthesis of L-Phenylalaninol, providing insights into the active sites involved in hydrogenation reactions science.govacs.org.

| Interaction Type | Calculated Distance (Å) | Reference |

| Hydrogen Bond (O---H) | 1.79 | rsc.org |

| Hydrogen Bond (N---H) | 1.92 | rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Analysis of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that correlates the chemical structure of a compound with its biological or chemical activity. By identifying key structural features responsible for a particular effect, QSAR models can guide the design of novel derivatives with improved properties. While specific QSAR studies focused exclusively on L-Phenylalaninol derivatives were not extensively detailed in the reviewed literature, the principles of QSAR are broadly applicable. Such analyses would typically involve synthesizing a series of L-Phenylalaninol analogs, measuring their activity in a specific assay, and then building statistical models relating structural descriptors (e.g., lipophilicity, electronic properties, steric parameters) to the observed activity. This approach is vital for optimizing lead compounds in drug discovery or for fine-tuning the performance of L-Phenylalaninol in material science applications.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to another (receptor, typically a protein) to form a stable complex. This method is fundamental in structure-based drug design and in understanding molecular recognition processes.

Molecular docking simulations have been performed in contexts relevant to L-Phenylalaninol. For example, studies investigating potential inhibitors for proteases like falcipain-2, falcipain-3, and chymotrypsin (B1334515) have utilized molecular docking. While L-Phenylalaninol itself might not have been the primary ligand in all such studies, related peptide fragments and amino alcohol structures are often evaluated, and L-Phenylalaninol has been noted in the context of such research biorxiv.org. In other screening efforts, L-Phenylalaninol was assessed for its potential interaction with viral targets, such as the SARS-CoV-2 protease, though it was not identified as a highly promising candidate in those specific evaluations researchgate.net. These applications demonstrate the utility of molecular docking in screening libraries of compounds, including those derived from or related to amino alcohols like L-Phenylalaninol, for their potential to bind to specific biological targets.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by modeling the movement of atoms and molecules over time. This technique is crucial for understanding conformational flexibility, stability, and the dynamic aspects of molecular interactions.

X-ray Crystallography of L-Phenylalaninol Derivatives and Complexes

X-ray crystallography is a definitive experimental technique for determining the three-dimensional atomic structure of crystalline solids. It provides precise information about bond lengths, bond angles, and molecular packing, offering invaluable insights into molecular conformation and intermolecular interactions.

The structural characterization of L-Phenylalaninol derivatives through X-ray crystallography has been reported. For instance, N-benzoyl-L-phenylalaninol, a derivative of L-Phenylalaninol, has been subjected to single-crystal X-ray crystallography to confirm its molecular structure and arrangement in the solid state windows.net.

Moreover, L-Phenylalaninol serves as a valuable chiral auxiliary in the resolution of racemic mixtures of carboxylic acids. In these applications, L-Phenylalaninol is derivatized with the target acid, and the resulting diastereomeric amides are often analyzed by X-ray crystallography to unequivocally determine the absolute configuration of both the acid and the L-Phenylalaninol moiety. For example, an amide derived from L-Phenylalaninol was analyzed, and its (R;S) absolute configuration was confirmed by X-ray crystallography, directly referencing the known S configuration of the phenylalaninol component researchgate.net. This highlights the critical role of X-ray crystallography in validating stereochemical assignments in complex organic molecules.

While direct crystallographic data for L-Phenylalaninol itself in isolation was not a primary focus of the reviewed literature, related studies on similar compounds provide context. For example, X-ray crystallography of boronic acid derivatives, which are synthesized using L-phenylalaninol as an intermediate, has yielded precise bond length data, illustrating the type of structural information obtainable through this technique.

| Compound Class | Bond Type | Bond Length Range (Å) | Reference |

| Boronic Acid Derivatives | B-C | 1.57 – 1.59 | vt.edu |

| Boronic Acid Derivatives | B-O | 1.35 – 1.38 | vt.edu |

Future Directions and Emerging Research Avenues

Innovations in Sustainable Synthesis and Biocatalysis for L-Phenylalaninol Production

The chemical synthesis of L-phenylalaninol has traditionally relied on methods that often involve harsh reaction conditions, expensive metal catalysts, and the generation of significant chemical waste. rsc.orgresearchgate.net In response to the growing demand for greener and more sustainable chemical manufacturing, research is increasingly focused on biocatalytic and chemoenzymatic approaches for the production of L-phenylalaninol. These methods offer high selectivity, milder reaction conditions, and a reduced environmental footprint. rsc.orgresearchgate.net

A significant innovation in this area is the development of one-pot cascade biocatalysis systems that convert bio-based L-phenylalanine (B559525) into L-phenylalaninol. rsc.org These multi-enzyme cascades mimic metabolic pathways and allow for the sequential conversion of the starting material to the final product without the need for isolating intermediates. For example, a novel one-pot system has been developed that utilizes a sequence of deamination, decarboxylation, hydroxymethylation, and asymmetric reductive amination to produce both (R)- and (S)-phenylalaninol with high enantiomeric excess (>99%) and good isolated yields (60-70%). rsc.orgresearchgate.net This process operates in water at ambient temperature and pressure, completely avoiding the use of hazardous reagents and expensive metal catalysts. rsc.org

The key to the success of these biocatalytic cascades lies in the discovery and engineering of robust and efficient enzymes. Recent research has identified novel benzaldehyde (B42025) lyases (BAL) with broad substrate tolerance and amine transaminases (ATA) for the critical asymmetric amination step. rsc.orgresearchgate.net Future research will likely focus on further enzyme engineering to enhance stability, activity, and substrate scope, thereby expanding the utility of this green synthetic platform to a wider range of chiral β-amino alcohols derived from various natural L-α-amino acids. rsc.org

| Biocatalytic Strategy | Key Enzymes | Starting Material | Key Advantages | Reported Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| One-Pot Cascade Biocatalysis | L-amino acid deaminase (LAAD), α-keto acid decarboxylase (ARO10), Benzaldehyde lyase (BAL), Amine transaminase (ATA) | L-Phenylalanine | Sustainable, mild conditions, no metal catalysts, aqueous medium | 60-70% | >99% |

| Deracemization of Racemic Phenylalaninol | Engineered amine dehydrogenase, Amine transaminase (ATA) | Racemic Phenylalaninol | High enantiopurity | Not specified | >99% |

Expanded Scope in Materials Science and Medicinal Chemistry Research

L-Phenylalaninol's inherent chirality and versatile functional groups make it a valuable building block for the development of advanced materials and novel therapeutic agents. researchgate.net

Development of Advanced Chiral Materials and Catalysts

The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven the development of new chiral materials and catalysts. L-Phenylalaninol serves as a readily available and cost-effective precursor for the synthesis of chiral auxiliaries, ligands, and catalysts used in asymmetric synthesis. rsc.orgresearchgate.net Chiral auxiliaries derived from L-phenylalaninol, such as 2-imidazolidinones, have been successfully employed in asymmetric aldol (B89426) reactions, demonstrating high diastereoselectivity. researchgate.net These auxiliaries guide the stereochemical outcome of a reaction and can be subsequently removed and recovered. researchgate.net

Furthermore, the incorporation of L-phenylalaninol and its derivatives into polymeric structures is an emerging area of research for the creation of chiral polymer catalysts. These materials can offer advantages in terms of catalyst recovery and reuse. Research into chiral metal-organic frameworks (MOFs) has also identified L-phenylalanine, the precursor to L-phenylalaninol, as a valuable component for creating chiral environments for enantioselective separations and catalysis. researchgate.netbohrium.comrsc.orgrsc.org Future work will likely explore the direct incorporation of L-phenylalaninol into MOF structures to create novel materials with tailored chiral recognition capabilities.

Exploration of Novel L-Phenylalaninol-Based Drug Candidates and Bioactive Probes

L-Phenylalaninol is not only a building block for other molecules but also exhibits its own biological activities and serves as a scaffold for the development of new drug candidates. It has been investigated for its potential anticancer and antacid properties. nih.govlktlabs.com In melanoma cells, L-phenylalaninol has been shown to inhibit cell proliferation. nih.govlktlabs.com

A significant recent development is the use of D-phenylalaninol as a precursor for the drug solriamfetol (B1681049), a norepinephrine-dopamine reuptake inhibitor used to treat excessive daytime sleepiness. rsc.orgwikipedia.org This highlights the potential of L-phenylalaninol derivatives as modulators of neurological pathways. Moreover, dipeptide derivatives of phenylalanine have shown promise in inhibiting the growth and metastasis of cancer cells.

The structural framework of L-phenylalaninol is also being explored for the development of bioactive probes. Phenylalanine derivatives have been successfully developed as fluorescent probes and PET imaging agents for tumors. nih.govnih.govmdpi.com The sensitivity of these probes to their local environment allows for applications in studying protein binding and folding. Future research is expected to focus on synthesizing novel L-phenylalaninol derivatives with enhanced therapeutic efficacy and specificity, as well as developing sophisticated probes for diagnostic and research applications.

Interdisciplinary Research Paradigms

The future of L-phenylalaninol research lies in its integration with other scientific and technological fields, leading to novel solutions for complex challenges in medicine and engineering.

Integration with Nanoengineering and Biomedical Technologies

The convergence of L-phenylalaninol chemistry with nanoengineering is opening up new avenues for advanced biomedical applications. While much of the current research focuses on L-phenylalanine, the principles can be extended to L-phenylalaninol. For instance, L-phenylalanine-functionalized nanoparticles have been developed for targeted drug delivery to cancer cells. nih.gov These nanocarriers can enhance the bioavailability and therapeutic selectivity of anticancer drugs. The functionalization of nanoparticles with L-phenylalaninol could similarly leverage specific biological transport mechanisms for targeted delivery.

In the realm of biomedical engineering, supramolecular hydrogels derived from phenylalanine have been investigated for the sustained release of functional proteins, with applications in tissue engineering and regenerative medicine. acs.org The self-assembly properties of L-phenylalaninol derivatives could be harnessed to create novel biomaterials with controlled drug release profiles. The integration of L-phenylalaninol into nanomedicine platforms holds significant promise for creating more effective and targeted therapies for a range of diseases.

Advanced Systems Biology and Metabolic Engineering for Enhanced Bioproduction

While biocatalysis offers a green route to L-phenylalaninol from L-phenylalanine, the efficient and sustainable production of the L-phenylalanine precursor itself is a critical area of research. This is where systems biology and metabolic engineering play a pivotal role. The microbial production of L-phenylalanine in organisms like Escherichia coli has been significantly improved through metabolic engineering strategies. nih.govresearchgate.netnih.gov

These strategies involve a deep understanding of the complex metabolic networks of the cell, which is achieved through systems biology approaches. By analyzing genomic, transcriptomic, and metabolomic data, researchers can identify bottlenecks in the L-phenylalanine biosynthetic pathway. researchgate.net Metabolic engineering techniques are then used to:

Increase precursor supply: Overexpression of key enzymes in the central carbon metabolism to channel more resources towards L-phenylalanine synthesis. nih.gov

Deregulation of feedback inhibition: Modifying enzymes to be less sensitive to inhibition by the final product, thus maintaining a high production rate. nih.govresearchgate.net

Elimination of competing pathways: Deleting genes that divert intermediates away from the desired pathway. nih.gov

Future research will focus on developing more sophisticated metabolic models and genetic tools to further optimize L-phenylalanine production. The ultimate goal is to create highly efficient and robust microbial cell factories that can produce L-phenylalanine, and subsequently L-phenylalaninol through engineered biosynthetic pathways, from inexpensive and renewable feedstocks like glucose. rsc.orgnih.gov This integrated approach, combining systems biology with metabolic engineering and biocatalysis, represents the future of sustainable and economically viable L-phenylalaninol production.

Q & A

Q. What are the established synthetic routes for L-Phenylalaninol, and how do their yields and purity compare across methodologies?

- Methodological Answer : L-Phenylalaninol is synthesized via catalytic hydrogenation of L-phenylalanine methyl ester (L-p) using catalysts like CuZnMgAl oxides. Yields exceeding 90% are achievable with optimized Mg²⁺/Al³⁺ ratios (e.g., CZA-0.1 catalyst) . Alternative routes include pyrrole protection in aqueous media using DMTHF, achieving near-quantitative conversion under Clauson-Kaas-like conditions . Comparative purity analysis via UHPLC-MS and NMR is critical to assess byproducts (e.g., isomerization or incomplete reduction).

Q. Which analytical techniques are most effective for characterizing L-Phenylalaninol, and how should data interpretation be structured?

- Methodological Answer :

- Marfey’s Analysis : For absolute configuration determination, hydrolyze samples, derivatize with Marfey’s reagent, and compare retention times against reference standards via UHPLC-MS .

- NMR Spectroscopy : Use ¹H/¹³C NMR (500 MHz) in D₂O/CDCl₃ to resolve stereochemistry and verify backbone integrity (e.g., δ 3.2–3.8 ppm for CH₂ groups) .

- Chromatography : RP-HPLC (C18 column, 0.1% TFA/ACN gradient) resolves enantiomeric impurities .

Table 1 : Analytical Techniques Comparison

| Technique | Application | Advantages | Limitations |

|---|---|---|---|

| Marfey’s + UHPLC | Configuration confirmation | High specificity | Requires hydrolysis |

| ¹H NMR | Structural validation | Non-destructive | Overlapping signals |

| RP-HPLC | Purity assessment | Scalable | Low resolution for isomers |

Q. How can researchers optimize reaction conditions for L-Phenylalaninol synthesis to improve efficiency?

- Methodological Answer :

- Catalyst Optimization : Screen Mg²⁺/Al³⁺ ratios (0.05–0.2) in CuZnMgAl oxides; higher ratios (>0.1) reduce active sites, lowering yields .

- Solvent Systems : Use aqueous media with DMTHF for pyrrole protection to eliminate organic solvents, improving green metrics .

- Temperature Control : Maintain 60–80°C during hydrogenation to prevent racemization .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are used to study reaction mechanisms in L-Phenylalaninol synthesis, and how do they align with experimental data?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models reaction pathways, such as DMTHF-mediated pyrrole protection. Key findings:

- Zwitterionic Intermediates : Stabilized in aqueous media, reducing activation energy (ΔG‡ ≈ 25 kcal/mol vs. 48.9 kcal/mol for SN2 pathways) .

- Mechanistic Validation : Compare computed IR spectra (e.g., C=O stretches at 1700 cm⁻¹) with experimental FTIR to confirm intermediates .

Q. How should contradictory data in catalytic performance studies of L-Phenylalaninol synthesis be systematically analyzed?

- Methodological Answer :

- Error Source Identification : Assess instrument calibration (e.g., GC-MS), catalyst aging, or batch-to-batch substrate variability .

- Statistical Frameworks : Apply ANOVA to compare yield distributions across catalyst batches (α = 0.05) .

- Reproduibility Protocols : Document reaction parameters (e.g., H₂ pressure, stirring rate) per FAIR data principles .

Q. What strategies are recommended for designing enantioselective synthesis protocols for L-Phenylalaninol derivatives?

- Methodological Answer :

- Chiral Auxiliaries : Incorporate (R)-BINOL ligands in asymmetric hydrogenation to enhance ee >98% .

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively esterify undesired enantiomers .

- In Silico Screening : Dock substrate-catalyst complexes in MOE software to predict enantioselectivity .

Methodological Considerations

- Data Presentation : Follow IUPAC guidelines for reporting NMR shifts (δ in ppm) and HPLC retention times (tR in min) .

- Reproducibility : Archive raw spectral data (e.g., .JCAMP-DX files) and catalyst characterization (BET surface area, XRD) in supplementary materials .

- Ethical Compliance : Disclose conflicts of interest (e.g., catalyst supplier affiliations) and adhere to Green Chemistry principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.